molecular formula C16H21N3O4S2 B2524741 3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole CAS No. 956251-05-1

3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole

Cat. No.: B2524741
CAS No.: 956251-05-1
M. Wt: 383.48
InChI Key: ZWDSLCTVSJSSES-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole (CAS 956251-05-1) is a synthetically versatile pyrazole-sulfonamide derivative of significant interest in medicinal chemistry and drug discovery research. This high molecular weight (383.5 g/mol) compound, with molecular formula C16H21N3O4S2, features a unique dual-sulfonyl functionalization that enhances its potential as a key intermediate or scaffold for the development of novel bioactive molecules . Pyrazole-sulfonamide hybrids are recognized as privileged pharmacophores in pharmaceutical development, demonstrating a broad spectrum of biological activities . Research into structurally similar compounds has revealed promising antiproliferative activity in vitro, making this chemical class a focus for oncology research, particularly in the design of new chemotherapeutic agents . Furthermore, related benzenesulfonamide-pyrazole derivatives have been investigated as potent inhibitors of the mTORC1 (mammalian target of rapamycin complex 1) signaling pathway . This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various human diseases, including cancer, epilepsy, inflammatory conditions, and neurodegenerative disorders such as Alzheimer's and Parkinson's disease . The compound's mechanism of action is therefore of great interest for developing targeted therapies. This product is provided exclusively for research purposes in laboratory settings. It is intended for use by qualified researchers and is not for diagnostic, therapeutic, or any human or veterinary use . Please refer to the Safety Data Sheet (SDS) for proper handling and storage instructions prior to use.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S2/c1-13-16(25(22,23)18-11-7-4-8-12-18)14(2)19(17-13)24(20,21)15-9-5-3-6-10-15/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDSLCTVSJSSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole typically involves multi-step organic reactions

    Preparation of Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Sulfonyl Groups: The phenylsulfonyl and piperidylsulfonyl groups are introduced via sulfonylation reactions using appropriate sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,5-dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole with structurally related pyrazole derivatives, focusing on substituent effects, molecular properties, and inferred biological activities.

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Compound Name / ID Key Structural Features Biological Activity / Key Data Source
This compound (Target Compound) Dual sulfonyl groups (phenyl and piperidyl), 3,5-dimethyl pyrazole core Inferred antitumor/antipsychotic potential (based on sulfonamide and piperidine analogs) N/A
4-(Substituted)-N-(guanidinyl)benzenesulfonamides (Compounds 7, 8) Pyrazole-linked benzenesulfonamides with guanidinyl groups Anticancer activity (IC₅₀ = 70.2–68.1 μM vs. MCF7 cells), comparable to doxorubicin
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles (e.g., Compound 26) Trifluoromethylphenyl and chloro/fluoro-anilino substituents Growth inhibition (exact targets unspecified); molecular weights 560–592 g/mol
(3,5-Dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl)(3-pyridyl)methanone Phenylsulfonylmethyl and pyridyl ketone groups No direct activity data; molar mass 355.41 g/mol
1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]pyrazole-4-sulfonamide Difluoromethyl, nitro, and propyl-linked pyrazole groups Molecular formula C₁₂H₁₆F₂N₆O₄S; potential agrochemical or medicinal applications
Tricyclic pyrazole/isoxazole heterocycles (e.g., Compound E) Chloroaryl and 4-piperidinyl groups Antipsychotic activity (preclinical); structural similarity to known antipsychotics

Key Observations

Substituent Effects on Bioactivity: The target compound’s dual sulfonyl groups may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases or tyrosine kinases) compared to mono-sulfonamide analogs . Trifluoromethylphenyl substituents () increase lipophilicity and metabolic stability, whereas the target compound’s piperidylsulfonyl group balances polarity and membrane permeability .

Anticancer Potential: Pyrazole sulfonamides in (IC₅₀ ~70 μM) demonstrate moderate anticancer activity, suggesting the target compound’s sulfonyl groups could confer similar or improved efficacy .

Structural Analogies to Antipsychotics :

  • Tricyclic pyrazoles with piperidinyl groups () show antipsychotic activity, implying that the target compound’s piperidylsulfonyl moiety may interact with dopamine or serotonin receptors .

Biological Activity

3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16_{16}H21_{21}N3_3O4_4S2_2
  • Molecular Weight : 383.5 g/mol
  • CAS Number : 956251-05-1

The structure includes a pyrazole ring substituted with two sulfonyl groups and a piperidine moiety, which contributes to its biological activity.

Research indicates that compounds similar to this compound often act as inhibitors of various biological pathways:

  • Inhibition of Phosphatidylinositol 3-Kinase (PI3K) : This pathway is crucial for cell growth, differentiation, and survival. Inhibition of PI3K can lead to anti-cancer effects and reduced inflammation .
  • Anti-inflammatory Properties : Compounds with similar structures have shown potential in treating inflammatory diseases by modulating immune responses .

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, the inhibition of PI3K signaling is linked to reduced tumor growth in various cancer models. A detailed study revealed that compounds targeting this pathway could effectively inhibit the proliferation of cancer cells .

Anti-inflammatory Effects

The compound's ability to inhibit key signaling pathways involved in inflammation suggests that it may serve as an effective treatment for conditions such as rheumatoid arthritis and other inflammatory diseases. Research has shown that similar pyrazole compounds can significantly reduce inflammatory markers in vitro and in vivo models .

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • A recent study evaluated the effects of pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity against various types of tumors .
  • Inflammation Model :
    • In an animal model of inflammation, administration of pyrazole derivatives resulted in a significant decrease in edema and inflammatory cytokines. This suggests that these compounds can modulate immune responses effectively .

Data Table: Biological Activities Summary

Activity TypeMechanismReference
AnticancerPI3K inhibition ,
Anti-inflammatoryModulation of inflammatory pathways ,
CytotoxicityCell proliferation inhibition

Q & A

Q. What are the critical steps and challenges in synthesizing 3,5-dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole?

  • Methodological Answer : Synthesis involves multi-step reactions, including sulfonation, substitution, and cyclization. Key challenges include:
  • Reaction Optimization : Control of temperature (e.g., 0–5°C for sulfonation steps) and solvent choice (e.g., dichloromethane for solubility) to avoid side reactions .
  • Purification : Use of column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates. Final product purity (>95%) is confirmed via HPLC .
  • Functional Group Compatibility : Protecting groups may be required to prevent undesired interactions between sulfonyl and pyrazole moieties .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C3/C5, sulfonyl groups at C1/C4). 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 423.12) and detects isotopic patterns for sulfur/chlorine .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity; retention time consistency validates batch reproducibility .

Q. How can researchers design experiments to optimize reaction yields for pyrazole sulfonamide derivatives?

  • Methodological Answer : Use Design of Experiments (DoE) principles:
  • Variables : Test temperature (40–80°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., 1–5 mol% Pd for cross-coupling).
  • Response Surface Methodology (RSM) : Identify interactions between variables (e.g., solvent polarity inversely affects catalyst efficiency) .
  • Case Study : A 3² factorial design reduced reaction time by 40% while maintaining 85% yield .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

  • Methodological Answer :
  • Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to differentiate selective toxicity .
  • Structural Confirmation : Re-analyze batches via X-ray crystallography to rule out polymorphic variations (e.g., sulfonyl group orientation impacts target binding) .
  • Target Validation : Use CRISPR knockout models to confirm specificity for hypothesized targets (e.g., kinase inhibition vs. off-target effects) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., ∆G = −9.2 kcal/mol for kinase inhibition) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates strong binding) .
  • QSAR Models : Train models on pyrazole derivatives to correlate substituent electronegativity (e.g., sulfonyl groups) with anti-inflammatory activity (R² = 0.89) .

Q. How can researchers address solubility limitations in pharmacological assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10% v/v) to enhance aqueous solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size = 150 nm, PDI < 0.2) for sustained release in in vivo models .
  • Salt Formation : Synthesize hydrochloride salts to improve bioavailability (e.g., 2.5-fold increase in Cmax vs. free base) .

Q. What advanced techniques characterize the compound’s three-dimensional conformation?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Resolve dihedral angles between pyrazole and sulfonyl groups (e.g., 66.34° between fluorophenyl substituents) .
  • Circular Dichroism (CD) : Detect chiral centers introduced during synthesis (e.g., ∆ε = +3.2 at 220 nm for R-configuration) .
  • Solid-State NMR : Analyze crystal packing effects on chemical shifts (e.g., ¹³C shifts vary by ±1.5 ppm between polymorphs) .

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